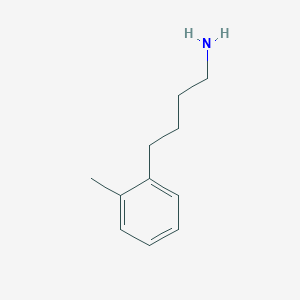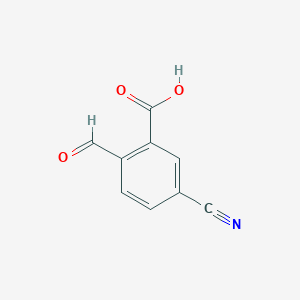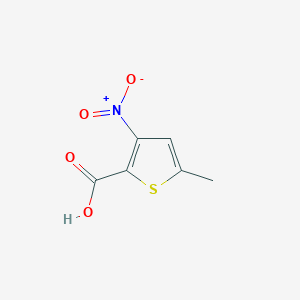
5-Methyl-3-nitrothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-nitrothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a methyl group, a nitro group, and a carboxylic acid group. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-nitrothiophene-2-carboxylic acid typically involves nitration and carboxylation reactions. One common method includes the nitration of methyl-3-hydroxythiophene-2-carboxylate using fuming nitric acid and sulfuric acid at low temperatures . The resulting nitro compound is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale nitration and carboxylation processes, utilizing robust reaction conditions and catalysts to ensure high yields and purity. Specific details on the industrial production of this compound are less documented but likely follow similar methodologies used for other thiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-3-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: 5-Methyl-3-aminothiophene-2-carboxylic acid.
Reduction: 5-Methyl-3-nitrothiophene-2-methanol.
Substitution: 5-Bromo-3-nitrothiophene-2-carboxylic acid
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-nitrothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 5-Methyl-3-nitrothiophene-2-carboxylic acid is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The thiophene ring provides a stable scaffold that can interact with various molecular targets, including proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3-nitrothiophene-5-carboxylic acid
- 5-Nitrothiophene-2-carboxylic acid
- Methyl-3-hydroxythiophene-2-carboxylate
Comparison: 5-Methyl-3-nitrothiophene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications due to these structural differences .
Eigenschaften
Molekularformel |
C6H5NO4S |
|---|---|
Molekulargewicht |
187.18 g/mol |
IUPAC-Name |
5-methyl-3-nitrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO4S/c1-3-2-4(7(10)11)5(12-3)6(8)9/h2H,1H3,(H,8,9) |
InChI-Schlüssel |
ISTKGEQGXCFCQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


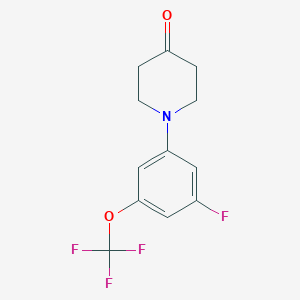
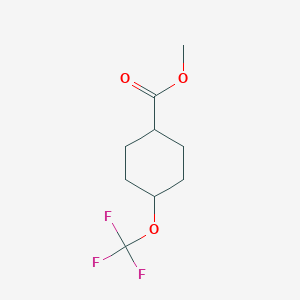
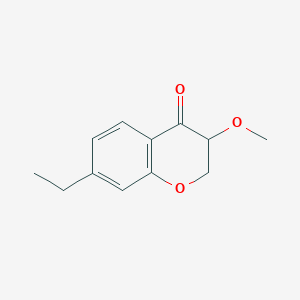
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
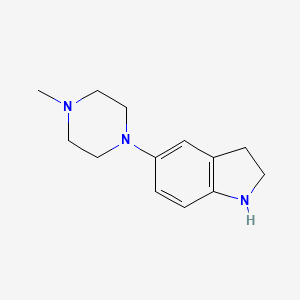

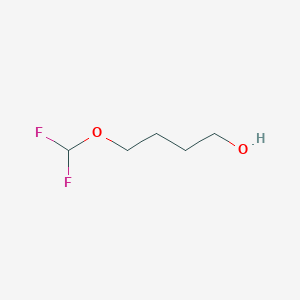

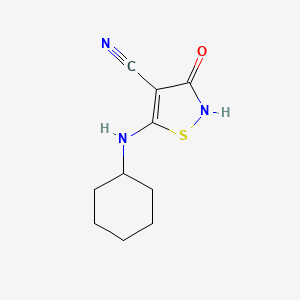
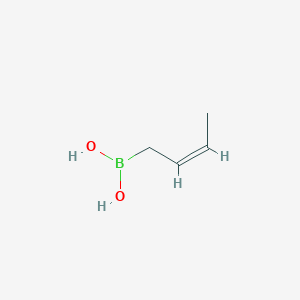
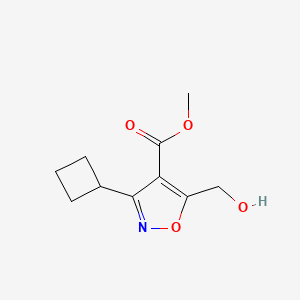
![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
